N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Description
N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a cyclopropanesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C13H21N3O3S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c1-10-8-12(19-14-10)9-16-6-4-11(5-7-16)15-20(17,18)13-2-3-13/h8,11,13,15H,2-7,9H2,1H3 |
InChI Key |
IVZSFCWEIGTVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of an appropriate precursor, such as 2-amino-1-phenylethanone, in the presence of sulfuric acid.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the oxazole intermediate.
Introduction of the Cyclopropanesulfonamide Moiety: The final step involves the sulfonylation of the piperidine-oxazole intermediate with cyclopropanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the cyclopropanesulfonamide moiety may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications in research and drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
